3-Phenyl-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

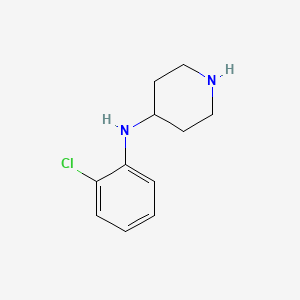

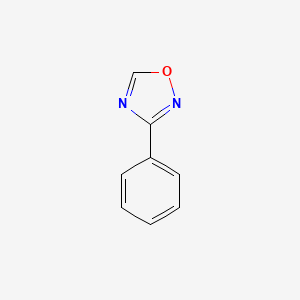

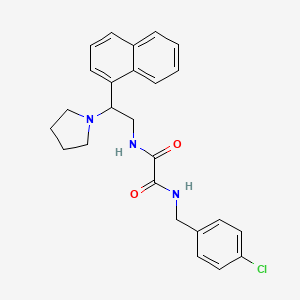

3-Phenyl-1,2,4-oxadiazole is a heterocyclic compound . It consists of a five-membered ring containing an oxygen atom and two nitrogen atoms . This compound is part of a larger class of compounds known as 1,2,4-oxadiazoles, which are known for their wide range of biological activities .

Synthesis Analysis

1,2,4-oxadiazoles, including 3-Phenyl-1,2,4-oxadiazole, can be synthesized through several methods. One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the treatment of a precursor with hydroxyl amine hydrate to get amidoxime, followed by cyclization using acyl chloride and O-arylation .Molecular Structure Analysis

The molecular structure of 3-Phenyl-1,2,4-oxadiazole consists of a five-membered ring containing an oxygen atom and two nitrogen atoms . The phenyl group is attached to the 3-position of the oxadiazole ring .Chemical Reactions Analysis

1,2,4-oxadiazoles, including 3-Phenyl-1,2,4-oxadiazole, are known for their wide range of chemical reactivity. They can undergo various chemical reactions, including cyclization, nucleophilic alkylation, and O-arylation .科学的研究の応用

Chemical Genetics and Apoptosis Induction

3-Phenyl-1,2,4-oxadiazoles have been investigated for their role in apoptosis induction, particularly in cancer research. Cai, Drewe, and Kasibhatla (2006) discuss how chemical genetics has been used to identify small molecules with apoptosis-inducing activities, including 3-aryl-5-aryl-1,2,4-oxadiazoles. These compounds have been associated with the potential for anticancer activity, particularly as tumor vascular disrupting agents. One of the identified molecular targets of these oxadiazoles is the tail-interacting protein 47 (TIP47), an insulin-like growth factor II (IGF II) receptor binding protein (Cai, Drewe, & Kasibhatla, 2006).

Antimicrobial Activity

Ustabaş et al. (2020) synthesized and characterized compounds containing 1,3,4-oxadiazoles and 1,2,4-triazole heterocyclic rings, including a compound related to 3-Phenyl-1,2,4-oxadiazole. These compounds exhibited antimicrobial activities, suggesting their potential use in combating bacterial infections (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).

Pharmacological Potential

In 2018, Faheem explored the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds related to 3-Phenyl-1,2,4-oxadiazole. These compounds were evaluated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential, showing varying degrees of efficacy (Faheem, 2018).

Basicity and Protonation

Trifonov et al. (2005) investigated the basicity of a series of 3,5-disubstituted 1,2,4-oxadiazoles, including 3-phenyl-1,2,4-oxadiazoles. Their findings on protonation sites contribute to a deeper understanding of the chemical behavior of these compounds (Trifonov, Volovodenko, Vergizov, Shirinbekov, Gindin, Koren, & Ostrovskii, 2005).

Photoinduced Molecular Rearrangements

Vivona et al. (1997) studied the photochemistry of 1,2,4-oxadiazoles, including the transformation of 3-phenyl-1,2,4-oxadiazole under specific conditions. This research provides insights into the potential applications of these compounds in photochemical processes (Vivona, Buscemi, Asta, & Caronna, 1997).

Genotoxic Activity Evaluation

Leite et al. (2005) evaluated the genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its derivatives. The study helps to assess the safety profile of these compounds, particularly for their anti-inflammatory applications (Leite, Vieira, de M Moreira, Brondani, Srivastava, da Silva, & de Morais Junior, 2005).

Safety And Hazards

3-Phenyl-1,2,4-oxadiazole may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Proper safety precautions should be taken when handling this compound, including avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

Research into 1,2,4-oxadiazoles, including 3-Phenyl-1,2,4-oxadiazole, is ongoing. These compounds have shown promise in various areas, including as anti-infective agents , anticancer agents , and potential alternative templates for discovering novel antibacterial agents . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds .

特性

IUPAC Name |

3-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-2-4-7(5-3-1)8-9-6-11-10-8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBDWBUEPCGFMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2793580.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2793581.png)

![4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2793582.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2793584.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2793586.png)

![(3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B2793594.png)

![3-acetyl-5-[3-(trifluoromethyl)phenyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2793596.png)

![6,7-Dimethyl-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2793597.png)